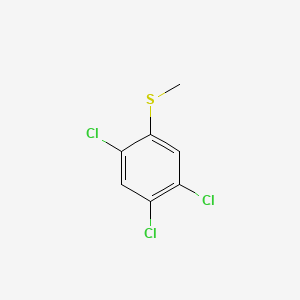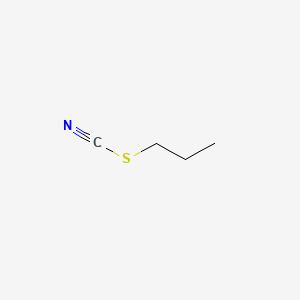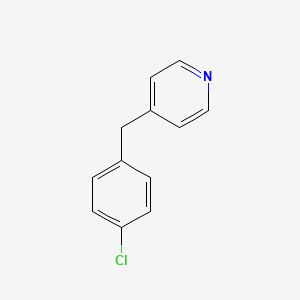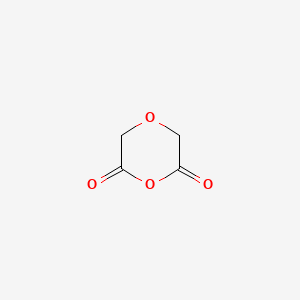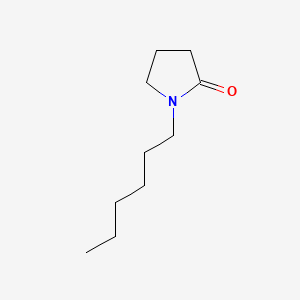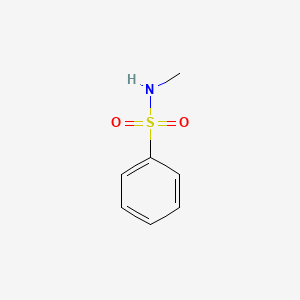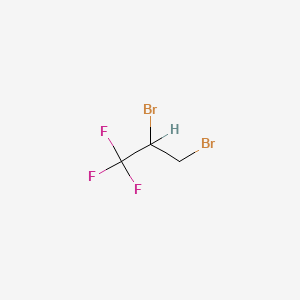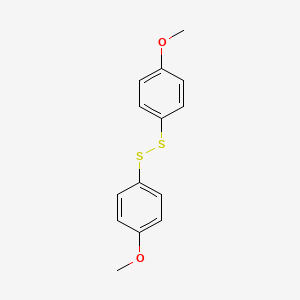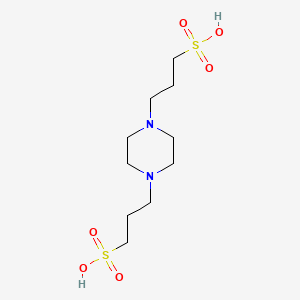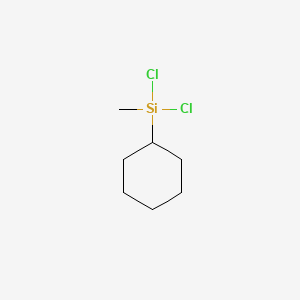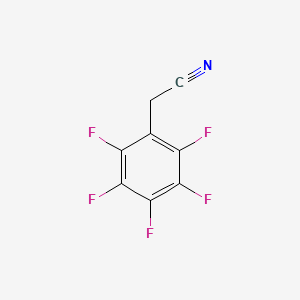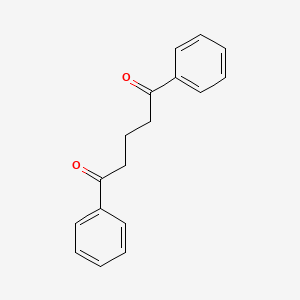![molecular formula C11H16 B1583431 三环[6.2.1.0<sup>2,7</sup>]十一碳-4-烯 CAS No. 91465-71-3](/img/structure/B1583431.png)
三环[6.2.1.02,7]十一碳-4-烯
描述
Tricyclo[62102,7]undeca-4-ene is a polycyclic hydrocarbon with a unique structure that includes three interconnected ringsIts molecular formula is C11H16, and it is known for its stability and reactivity under specific conditions .
科学研究应用
Tricyclo[6.2.1.02,7]undeca-4-ene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of cyclic olefin copolymers, which have unique thermal and mechanical properties.
Materials Science: The compound’s stability and reactivity make it suitable for developing advanced materials with specific properties.
Biological Studies: Its derivatives are studied for potential biological activity and applications in drug development.
Industrial Applications: Used in the production of high-performance polymers and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene typically involves a Diels-Alder reaction. One common method starts with 1,4-benzoquinone and cyclopentadiene. The reaction is carried out in dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting Diels-Alder adduct is then subjected to further reactions to yield the desired compound .
Industrial Production Methods: Industrial production of Tricyclo[6.2.1.02,7]undeca-4-ene involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: Tricyclo[6.2.1.02,7]undeca-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are used under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and organometallic derivatives.
作用机制
The mechanism of action of Tricyclo[6.2.1.02,7]undeca-4-ene in polymerization involves the formation of high molecular weight copolymers through coordination polymerization. The compound acts as a monomer that undergoes insertion into the growing polymer chain, facilitated by catalysts such as half-titanocenes and metallocenes.
相似化合物的比较
Cyclooctene: Another cyclic olefin used in polymer chemistry.
Cycloheptene: Similar in structure but with a different ring size, affecting its reactivity and properties.
Uniqueness: Tricyclo[6.2.1.02,7]undeca-4-ene is unique due to its three-ring structure, which imparts distinct thermal and mechanical properties to the polymers it forms. This makes it particularly valuable in applications requiring high-performance materials .
属性
IUPAC Name |
tricyclo[6.2.1.02,7]undec-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-2,8-11H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHZFOZYNRWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338371 | |
| Record name | 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91465-71-3 | |
| Record name | 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Tricyclo[6.2.1.0(2,7)]undeca-4-ene influence the properties of copolymers it forms with ethylene?
A: The research by [] indicates that incorporating Tricyclo[6.2.1.0(2,7)]undeca-4-ene into ethylene copolymers leads to an increase in the glass transition temperature (Tg) compared to copolymers formed with simpler cyclic olefins like cyclooctene or cycloheptene. This effect is attributed to the rigid, multicyclic structure of Tricyclo[6.2.1.0(2,7)]undeca-4-ene, which restricts chain mobility within the polymer matrix and contributes to a higher Tg.
Q2: Which catalysts are effective for copolymerizing ethylene with Tricyclo[6.2.1.0(2,7)]undeca-4-ene?
A: The study highlights the effectiveness of half-titanocene catalysts, particularly CpTiCl2(NCtBu2), for successfully copolymerizing ethylene with Tricyclo[6.2.1.0(2,7)]undeca-4-ene []. This catalyst system enables the production of high molecular weight copolymers, indicating efficient chain propagation during polymerization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)

